2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide” is a chemical compound . It is also known as 2-(hydroxyimino)-N,N-dimethyl-2-(methylsulfanyl)acetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another example is the synthesis of methyl 2-hydroxyimino-3-phenyl-propionate by nitrosation oximation of substituted malonic esters .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the X-ray structure analysis for single crystals of 2-[(hydroxyimino)(methylthio)methyl]-1-methylpyridinium chloride has been carried out . The S-methyl substituted oxime group has the E configuration .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate yields 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones . Another example is the reaction of 2-[(hydroxyimino)methyl]-1,3-dimethylimidazolium iodide with diethyl 4-nitrophenyl phosphate in alkaline medium .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of 2-(hydroxyimino)-N,N-dimethyl-2-(methylsulfanyl)acetamide is 162.210 Da .科学的研究の応用
Pharmacokinetic Studies
- Determination and Pharmacokinetics of TA-0201 : TA-0201, an orally active endothelin receptor antagonist, was analyzed for its pharmacokinetic properties in rats using liquid chromatography tandem mass spectrometry (LC-MS/MS). This study demonstrated the method's applicability for measuring plasma and tissue concentrations of TA-0201 and its metabolites, highlighting its potential in pharmacokinetic studies (Ohashi, Nakamura, & Yoshikawa, 1999).
Medicinal Chemistry
- HIF-1 Pathway Inhibition : A study on the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs revealed potential modifications to improve pharmacological properties for cancer therapy. This research helps in understanding how chemical modifications can enhance the therapeutic effects of sulfonamide derivatives (Mun et al., 2012).
Materials Science
- Synthesis and Properties of Polyamides and Polyimides : Utilizing 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, this research demonstrates the synthesis of novel polyamides and polyimides, showcasing the versatility of sulfonamide derivatives in high-performance polymer design. The study presents the thermal stability and solubility properties of these polymers, indicating their potential applications in various industrial fields (Yang & Lin, 1995).
Chemical Synthesis
- Ortho Lithiation of N,N-Dimethylbenzenesulfonamide : Research on the ortho-lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium followed by condensation with various electrophilic compounds showcases the chemical versatility and reactivity of sulfonamide derivatives. This study underscores the potential of sulfonamides in synthetic organic chemistry, providing pathways to diverse chemical structures (Watanabe et al., 1969).
作用機序
Safety and Hazards
将来の方向性
The future directions for the research and development of similar compounds are promising. For instance, the synthesis of a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and their antioxidant activity evaluation suggest potential applications in the development of new antioxidant agents .
特性
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)15(13,14)9-6-4-3-5-8(9)7-10-12/h3-7,12H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDOFHHIGQQEJG-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。